molecular formula C9H14BrNO2 B1375172 3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one CAS No. 1344276-66-9

3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one

Cat. No.: B1375172
CAS No.: 1344276-66-9
M. Wt: 248.12 g/mol
InChI Key: DJIPXYRQUTZFGT-UHFFFAOYSA-N
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Description

3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one: is a heterocyclic organic compound featuring a bromine atom at the third position of a pyrrolidin-2-one ring, which is further substituted with an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of appropriate precursors such as γ-aminobutyric acid derivatives.

    Attachment of the Oxan-4-yl Group: This step involves the nucleophilic substitution reaction where the oxan-4-yl group is introduced, often using oxan-4-yl halides or tosylates in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group, leading to the formation of oxan-4-one derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 1-(oxan-4-yl)pyrrolidin-2-one.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to yield a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Major Products

    Oxidation: Oxan-4-one derivatives.

    Reduction: 1-(oxan-4-yl)pyrrolidin-2-one.

    Substitution: Various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one: has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxan-4-yl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one: Similar structure but with a tetrahydro-2H-pyran ring instead of oxan-4-yl.

    3-Chloro-1-(oxan-4-yl)pyrrolidin-2-one: Chlorine atom instead of bromine.

    1-(Oxan-4-yl)pyrrolidin-2-one: Lacks the halogen substitution.

Uniqueness

  • The presence of the bromine atom at the third position provides unique reactivity and potential for further functionalization.
  • The oxan-4-yl group offers distinct steric and electronic properties compared to other similar compounds, influencing its interaction with biological targets and its overall chemical behavior.

This detailed overview of 3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one highlights its significance in various fields of research and its potential for further applications

Properties

IUPAC Name

3-bromo-1-(oxan-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO2/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIPXYRQUTZFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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